molecular formula C16H31N3S B5103145 N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine

N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine

Cat. No.: B5103145
M. Wt: 297.5 g/mol
InChI Key: AXPMFOPLXISTCB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3S/c1-15-8-13-20-16(15)14-19(11-6-9-17(2)3)12-7-10-18(4)5/h8,13H,6-7,9-12,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPMFOPLXISTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(CCCN(C)C)CCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine can be achieved through a multi-step process. One common method involves the reaction of 1,3-propanediamine with bromomethane to form N,N-dimethyl-1,3-propanediamine. This intermediate is then reacted with 3-aminopropylamine in a nucleophilic substitution reaction to yield the final product . Industrial production methods often involve the use of fixed-bed reactors and hydrogenation processes with catalysts such as Raney-Nickel to achieve high yields and purity .

Chemical Reactions Analysis

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted amines and amine oxides .

Scientific Research Applications

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is utilized in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, and metabolic processes .

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